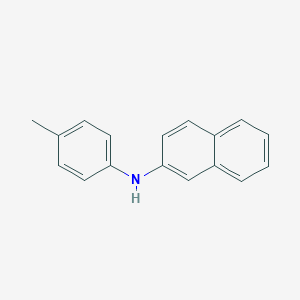

N-(p-Tolyl)-2-naphthylamine

Overview

Description

N-(p-Tolyl)-2-naphthylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthyl group attached to an amine group, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-2-naphthylamine typically involves the reaction of 2-naphthylamine with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(p-Tolyl)-2-naphthylamine has found applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-2-naphthylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-Phenyl-2-naphthylamine: Similar structure but with a phenyl group instead of a p-tolyl group.

N-(p-Tolyl)-1-naphthylamine: Similar structure but with the naphthyl group attached at a different position.

N-(p-Tolyl)-3-naphthylamine: Similar structure but with the naphthyl group attached at a different position.

Uniqueness: N-(p-Tolyl)-2-naphthylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required.

Biological Activity

N-(p-Tolyl)-2-naphthylamine, a compound with the chemical formula CHN, is part of a larger class of naphthalene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, toxicity, and other pharmacological effects based on available research findings.

This compound is characterized by a naphthalene ring system substituted with a p-tolyl group. This structural configuration is significant as it influences the compound's interaction with biological systems and its overall activity. The presence of both aromatic systems enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with naphthalene moieties can act as effective cytotoxic agents against various cancer cell lines:

- Mechanism of Action : Naphthalene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and the activation of pro-apoptotic factors. For instance, in vitro studies have demonstrated that certain naphthalene derivatives can significantly inhibit the proliferation of breast cancer cell lines like MDA-MB-231 by inducing apoptosis in a dose-dependent manner .

- Case Studies : In one notable study, a derivative similar to this compound exhibited significant cytotoxicity against the MDA-MB-231 cell line, with IC values indicating potent antiproliferative effects. The compound was also tested for its ability to suppress tumor growth in vivo, showing promising results in reducing tumor size without causing notable toxicity to major organs at therapeutic doses .

Toxicity and Safety Profile

The safety profile of this compound is an essential consideration for its potential therapeutic applications:

- Acute Toxicity Studies : Acute toxicity assessments have indicated that certain naphthalene derivatives exhibit low toxicity at therapeutic doses. For example, compounds tested at doses up to 20 mg/kg showed no significant adverse effects on liver and kidney function in animal models .

- Metabolism and Excretion : Research has suggested that this compound may be metabolized into less toxic metabolites. Studies involving human exposure have shown that only a small fraction (approximately 1%) of the compound is converted into potentially harmful metabolites like 2-naphthylamine . This metabolic pathway is crucial for evaluating long-term safety and environmental impact.

Other Biological Activities

In addition to its anticancer properties, this compound and related compounds have demonstrated various biological activities:

- Antioxidant Activity : Some studies suggest that naphthalene derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity may contribute to their overall therapeutic potential by protecting healthy cells from damage during cancer treatment .

- Antimicrobial Properties : Preliminary research has indicated that certain naphthalene derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections alongside their anticancer effects .

Summary of Findings

Properties

IUPAC Name |

N-(4-methylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-6-9-16(10-7-13)18-17-11-8-14-4-2-3-5-15(14)12-17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJHDUPUTZQCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281755 | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-16-6 | |

| Record name | 644-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Tolyl)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.